molecular formula C19H18ClN3O4 B2435643 2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide CAS No. 941873-25-2

2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide

カタログ番号 B2435643
CAS番号: 941873-25-2
分子量: 387.82
InChIキー: MSKYHCKYVGAJDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide, also known as CMPD1, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in different fields.

科学的研究の応用

Bioavailability and Metabolism

Research has highlighted the importance of understanding the bioavailability and metabolism of compounds similar to "2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide." Kapetanovic et al. (2012) studied the bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide, a compound with similar structural features, focusing on its mutagenicity and pharmacokinetic profile in animal models. This study provides insight into the systemic circulation of such compounds, largely in the form of reduced metabolites, potentially relevant for understanding the behavior of 2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide in biological systems (Kapetanovic et al., 2012).

Crystal Engineering

The study of molecular interactions and crystal engineering involving compounds like "2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide" has been explored. Saha et al. (2005) investigated molecular tapes mediated via hydrogen and halogen bonds, providing a foundation for understanding how similar compounds may be designed and synthesized for specific crystal structures (Saha et al., 2005).

Synthesis and Chemical Structure

The synthesis of chlorantraniliprole, which involves intermediates structurally related to "2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide," illustrates the compound's relevance in the synthesis of more complex molecules. Yi-fen et al. (2010) detailed a method starting from 3-methyl-2-nitrobenzoic acid, leading to key intermediates for the target product, highlighting the synthesis process's efficiency and outcome (Yi-fen et al., 2010).

Antibacterial Properties

Explorations into the antibacterial properties of related compounds suggest potential applications for "2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide." Ravichandiran et al. (2015) synthesized and evaluated a series of derivatives for their antibacterial activity, demonstrating the potential of structurally similar compounds in developing new antibacterial agents (Ravichandiran et al., 2015).

作用機序

Target of Action

The primary target of this compound is Factor Xa (FXa) , a key enzyme in the coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, which is a necessary step in blood clot formation .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition is competitive, meaning the compound and the substrate compete for the same binding site on FXa .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, specifically the common pathway . This pathway involves the activation of Factor X to Factor Xa, which then catalyzes the conversion of prothrombin to thrombin . Thrombin is responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot . By inhibiting FXa, the compound reduces thrombin generation, indirectly inhibiting platelet aggregation .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a rapid onset and offset of action . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The inhibition of FXa results in a reduction in thrombin generation, which leads to a decrease in blood clot formation . This makes the compound effective in the prevention and treatment of various thromboembolic diseases .

特性

IUPAC Name

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-12-5-6-13(10-17(12)22-9-3-2-4-18(22)24)21-19(25)15-8-7-14(23(26)27)11-16(15)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKYHCKYVGAJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。